

7H-Benzo[c]fluorene chemical properties and structure

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Compound of Interest

Compound Name: 7H-Benzo[c]fluorene

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7H-Benzo[c]fluorene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and biological significance of **7H-Benzo[c]fluorene**. The information is curated for professionals in research, scientific, and drug development fields, with a focus on presenting quantitative data, experimental methodologies, and visual representations of key pathways and structures.

Chemical Structure and Identification

7H-Benzo[c]fluorene is a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene rings. Its structure is derived from fluorene with an additional benzene ring fused to the 'c' face of the fluorene nucleus.

Caption: 2D Chemical Structure of **7H-Benzo[c]fluorene**.

Physicochemical and Toxicological Properties

A summary of the key chemical and physical properties of **7H-Benzo[c]fluorene** is presented in the table below. This data is essential for understanding its environmental fate, transport, and biological interactions.

Property	Value	Reference(s)
IUPAC Name	7H-Benzo[c]fluorene	[1][2]
Synonyms	3,4-Benzofluorene, Benzo[c]fluorene	[1][2]
CAS Number	205-12-9	[1]
Molecular Formula	C ₁₇ H ₁₂	[1]
Molecular Weight	216.28 g/mol	[1]
Melting Point	125–127 °C (predicted)	[2]
Boiling Point	398 °C (predicted)	[2]
Water Solubility	log ₁₀ WS: -6.23 (mol/L) (calculated)	[3]
Octanol/Water Partition Coefficient	logP _{oct/wat} : 4.411 (calculated)	[3]
Carcinogenicity	IARC Group 3: Not classifiable as to its carcinogenicity to humans	[2]

Spectroscopic Data

Mass Spectrometry

The electron ionization (EI) mass spectrum of **7H-Benzo[c]fluorene** is characterized by a prominent molecular ion peak (M⁺) at m/z 216, which is typical for stable aromatic compounds. Fragmentation is generally limited, with notable ions corresponding to the loss of one or more hydrogen atoms ([M-H]⁺, [M-2H]⁺).[1]

NMR Spectroscopy

Detailed experimental ¹H and ¹³C NMR data for **7H-Benzo[c]fluorene** are not readily available in the public domain. However, data for the parent compound, fluorene, can be used as a reference for the expected chemical shift regions. Aromatic protons are expected to resonate in the δ 7-9 ppm range, while the methylene protons at the C7 position would appear further

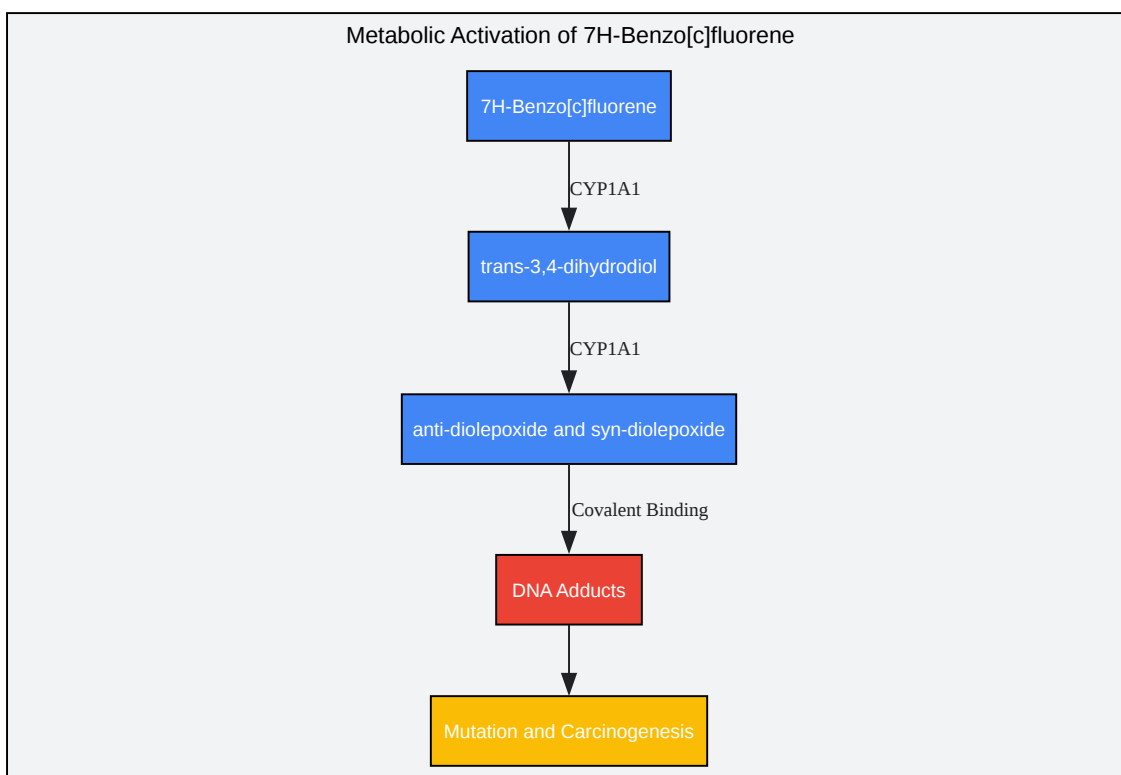
upfield. Aromatic carbons would be observed in the δ 120-150 ppm region in the ^{13}C NMR spectrum.

Biological Activity and Metabolism

7H-Benzo[c]fluorene is recognized for its mutagenic and carcinogenic properties, primarily acting as a potent lung tumorigen.[2][4] Its toxicity is not inherent but arises from its metabolic activation into reactive intermediates that can form covalent adducts with DNA.

Metabolic Activation Pathway

The metabolic activation of **7H-Benzo[c]fluorene** is a critical process in its mechanism of toxicity. This multi-step process is primarily mediated by cytochrome P450 enzymes.



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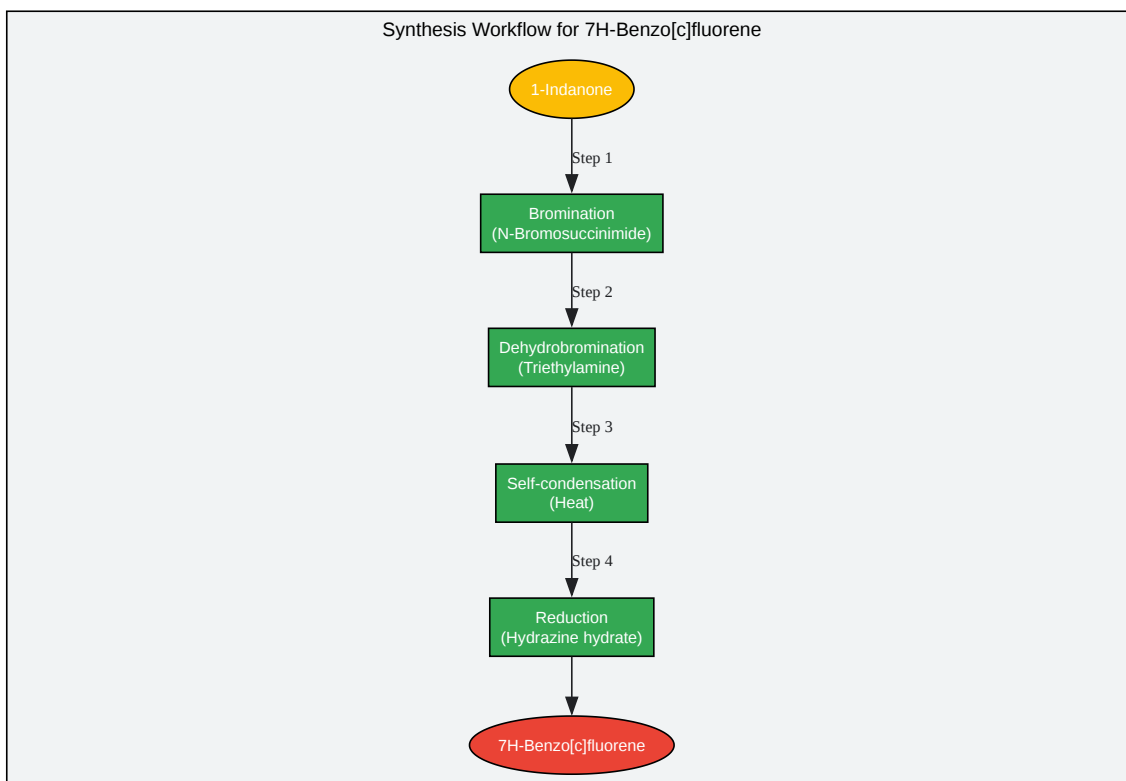
Caption: Metabolic activation of **7H-Benzo[c]fluorene**.

The biotransformation begins with the oxidation of **7H-Benzo[c]fluorene** by cytochrome P450 enzymes, particularly CYP1A1, to form a trans-3,4-dihydrodiol.[2] This intermediate is further epoxidized by the same enzymes to yield highly reactive anti- and syn-diol epoxides.[2] These diol epoxides are the ultimate carcinogens, capable of covalently binding to DNA to form adducts, which can lead to mutations and the initiation of cancer.[2][5]

Experimental Protocols

Synthesis of 7H-Benzo[c]fluorene

While several synthetic routes exist, a common laboratory-scale synthesis can be conceptualized based on the self-condensation of 2H-inden-1-one, which is derived from 1-indanone.



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Caption: A conceptual synthesis workflow for **7H-Benzo[c]fluorene**.

Methodology:

- **Bromination:** 1-indanone is brominated at the 3-position using a reagent such as N-bromosuccinimide to yield 3-bromoindanone.[\[2\]](#)
- **Dehydrobromination:** The resulting 3-bromoindanone is treated with a base like triethylamine to facilitate dehydrobromination, forming 2H-inden-1-one.[\[2\]](#)
- **Self-Condensation:** Heating 2H-inden-1-one induces a self-condensation reaction to produce 7H-benzo[c]fluoren-9-one.[\[2\]](#)
- **Reduction:** The ketone group of 7H-benzo[c]fluoren-9-one is reduced to a methylene group using a reducing agent like hydrazine hydrate (Wolff-Kishner reduction) to yield the final product, **7H-Benzo[c]fluorene**.[\[2\]](#)

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the detection and quantification of PAHs, including **7H-Benzo[c]fluorene**, in various environmental and biological matrices.

Instrumentation:

- **Gas Chromatograph coupled to a Mass Spectrometer** (e.g., single quadrupole or ion trap).
- **Capillary Column:** A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is typically used.

Typical GC Conditions:

- **Injection Mode:** Splitless injection is commonly used for trace analysis.
- **Injector Temperature:** 280-300 °C.
- **Oven Temperature Program:** A temperature gradient is employed to separate a wide range of PAHs. For example, starting at 60-80 °C, holding for 1-2 minutes, then ramping at 5-10 °C/min to 300-320 °C, and holding for a final period.

- Carrier Gas: Helium at a constant flow rate.

Typical MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Can be run in full scan mode to obtain mass spectra for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification of target analytes. For **7H-Benzo[c]fluorene**, the molecular ion at m/z 216 would be a primary target ion in SIM mode.

DNA Adduct Analysis by ³²P-Postlabeling

The ³²P-postlabeling assay is an ultrasensitive method for detecting DNA adducts formed by carcinogens like **7H-Benzo[c]fluorene**.

Methodology:

- DNA Isolation and Digestion: DNA is extracted from tissues or cells of interest and enzymatically digested to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
- Adduct Enrichment: The bulky, hydrophobic DNA adducts are often enriched from the normal nucleotides, for example, by nuclease P1 treatment which dephosphorylates normal nucleotides but not the adducted ones.
- Radiolabeling: The enriched adducts are then radiolabeled at the 5'-hydroxyl group by T4 polynucleotide kinase-catalyzed transfer of ³²P from [γ-³²P]ATP.
- Chromatographic Separation: The ³²P-labeled adducts are separated from excess [γ-³²P]ATP and other components. This is typically achieved using multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates or by high-performance liquid chromatography (HPLC).
- Detection and Quantification: The separated, radiolabeled adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging. The level of DNA adducts is expressed relative to the total amount of normal nucleotides.

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References

- 1. bmse000524 Fluorene at BMRB [bmrbl.io]
- 2. 7H-Benzo[c]fluorene [webbook.nist.gov]
- 3. rsc.org [rsc.org]
- 4. Benzo(c)fluorene - Wikipedia [en.wikipedia.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
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